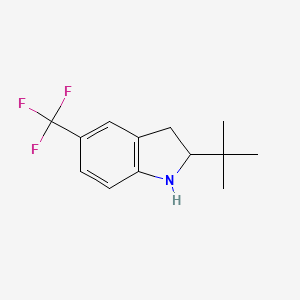
2-(tert-Butyl)-5-(trifluoromethyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(terc-butil)-5-(trifluorometil)indolina es un compuesto orgánico que pertenece a la familia de la indolina. Las indolinas son compuestos bicíclicos que consisten en un anillo de benceno fusionado a un anillo de pirrol. La presencia de los grupos terc-butilo y trifluorometilo en este compuesto imparte propiedades químicas únicas, lo que lo hace de interés en varios campos de la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método común es la trifluorometilación radical de derivados de indolina utilizando agentes trifluorometilantes en condiciones radicales
Métodos de Producción Industrial
La producción industrial de 2-(terc-butil)-5-(trifluorometil)indolina puede implicar sistemas de microreactores de flujo continuo, que ofrecen ventajas en términos de eficiencia, versatilidad y sostenibilidad en comparación con los procesos por lotes tradicionales . Estos sistemas permiten un control preciso sobre las condiciones de reacción, lo que lleva a mayores rendimientos y reducción de residuos.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(terc-butil)-5-(trifluorometil)indolina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los derivados de indol correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de indolina reducidos.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo aromático o en el átomo de nitrógeno.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan comúnmente agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Se utilizan reactivos como halógenos, haluros de alquilo y nucleófilos en condiciones apropiadas para lograr reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de indol, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el andamiaje de la indolina.
Aplicaciones Científicas De Investigación
2-(terc-butil)-5-(trifluorometil)indolina tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y productos farmacéuticos.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a sus propiedades químicas únicas.
Industria: Se utiliza en el desarrollo de materiales avanzados y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 2-(terc-butil)-5-(trifluorometil)indolina implica su interacción con objetivos moleculares y vías específicas. El grupo trifluorometilo mejora la lipofilicidad, la estabilidad metabólica y las propiedades farmacocinéticas del compuesto . Estas propiedades permiten que el compuesto interactúe eficazmente con los objetivos biológicos, lo que potencialmente lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
2-(terc-butil)-5-metilindolina: Estructura similar pero carece del grupo trifluorometilo.
2-(terc-butil)-5-cloroindolina: Contiene un átomo de cloro en lugar del grupo trifluorometilo.
2-(terc-butil)-5-fluoroindolina: Contiene un átomo de flúor en lugar del grupo trifluorometilo.
Unicidad
2-(terc-butil)-5-(trifluorometil)indolina es única debido a la presencia del grupo trifluorometilo, que imparte propiedades químicas distintas, como un aumento de la lipofilicidad y la estabilidad metabólica. Estas propiedades lo hacen particularmente valioso en la investigación farmacéutica y agroquímica .
Propiedades
Fórmula molecular |
C13H16F3N |
|---|---|
Peso molecular |
243.27 g/mol |
Nombre IUPAC |
2-tert-butyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H16F3N/c1-12(2,3)11-7-8-6-9(13(14,15)16)4-5-10(8)17-11/h4-6,11,17H,7H2,1-3H3 |
Clave InChI |
AGDXFBMWHMNMQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CC2=C(N1)C=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



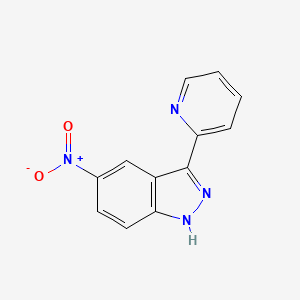
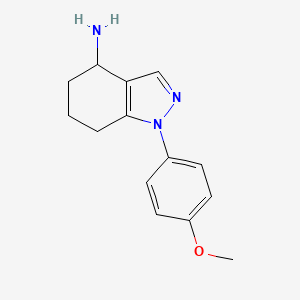
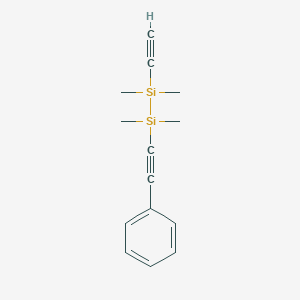


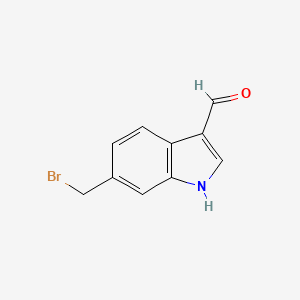
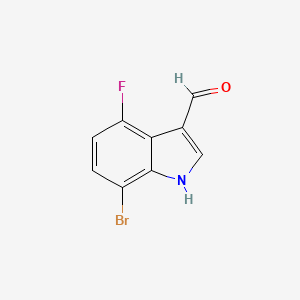



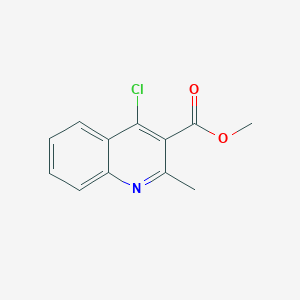

![3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11870724.png)
